molecular formula C22H26ClN2O.Cl<br>C22H26Cl2N2O B13781157 3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride CAS No. 68134-36-1

3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride

Cat. No.: B13781157
CAS No.: 68134-36-1
M. Wt: 405.4 g/mol
InChI Key: XOUITCWYQKMKNU-UHFFFAOYSA-M
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Description

3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride: is a synthetic organic compound belonging to the indolium family This compound is characterized by its complex structure, which includes a chlorinated indolium core and a hydroxyethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride typically involves multiple steps. The process begins with the preparation of the indolium core, followed by the introduction of the chlorinated and hydroxyethyl-substituted phenyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the chlorinated indolium core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the chlorinated site. Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium hydroxide, ammonia; often in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dechlorinated or hydrogenated derivatives.

    Substitution: Formation of substituted indolium derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules

Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its structural features make it a candidate for investigating binding affinities with proteins and nucleic acids, which can provide insights into cellular processes and drug design.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Research is ongoing to explore its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In industrial applications, the compound is used in the development of dyes and pigments. Its vibrant color properties and stability make it suitable for use in textiles, inks, and coatings.

Mechanism of Action

The mechanism of action of 3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. Its hydroxyethyl group allows for hydrogen bonding, while the chlorinated indolium core can participate in hydrophobic interactions. These interactions can modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • 3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, chloride
  • 3H-Indolium, 5-bromo-2-[2-[4-(methylamino)phenyl]ethenyl]-1,3,3-trimethyl-, chloride
  • 3H-Indolium, 2-[2-[4-(ethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, chloride

Comparison: Compared to its analogs, 3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride exhibits unique properties due to the presence of the hydroxyethyl group and the chlorinated indolium core. These structural features enhance its reactivity and binding affinity, making it more effective in certain applications. The hydroxyethyl group provides additional sites for hydrogen bonding, while the chlorinated core increases its stability and resistance to degradation.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

68134-36-1

Molecular Formula

C22H26ClN2O.Cl
C22H26Cl2N2O

Molecular Weight

405.4 g/mol

IUPAC Name

2-[4-[2-(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-N-methylanilino]ethanol;chloride

InChI

InChI=1S/C22H26ClN2O.ClH/c1-22(2)19-15-17(23)8-11-20(19)25(4)21(22)12-7-16-5-9-18(10-6-16)24(3)13-14-26;/h5-12,15,26H,13-14H2,1-4H3;1H/q+1;/p-1

InChI Key

XOUITCWYQKMKNU-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)[N+](=C1C=CC3=CC=C(C=C3)N(C)CCO)C)C.[Cl-]

Origin of Product

United States

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